molecular formula C21H21N3O3 B14875442 N-benzyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

N-benzyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide

Cat. No.: B14875442
M. Wt: 363.4 g/mol
InChI Key: JCRUZBIRCRKHRQ-UHFFFAOYSA-N
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Description

N-benzyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide typically involves multi-step organic reactions. One common method includes the condensation of a benzylamine derivative with a methoxy-substituted aromatic aldehyde, followed by cyclization and acylation reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to form hydroxyl derivatives.

    Substitution: The benzyl and methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include phenolic derivatives, hydroxyl derivatives, and various substituted analogs, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-benzyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-2-propenamide
  • N-benzyl-2-cyano-3-(3-ethoxy-4-hydroxyphenyl)-2-propenamide
  • N-benzyl-2-cyano-3-(4-hydroxyphenyl)-2-propenamide

Uniqueness

N-benzyl-2-(3-(3-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)-N-methylacetamide stands out due to its unique pyridazinone core and specific substitution pattern, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

N-benzyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]-N-methylacetamide

InChI

InChI=1S/C21H21N3O3/c1-23(14-16-7-4-3-5-8-16)21(26)15-24-20(25)12-11-19(22-24)17-9-6-10-18(13-17)27-2/h3-13H,14-15H2,1-2H3

InChI Key

JCRUZBIRCRKHRQ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN2C(=O)C=CC(=N2)C3=CC(=CC=C3)OC

Origin of Product

United States

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